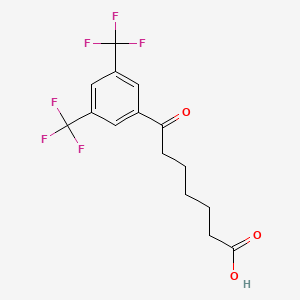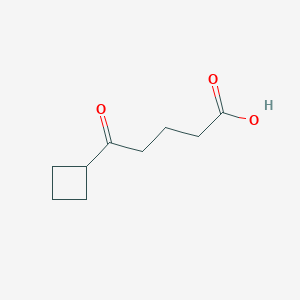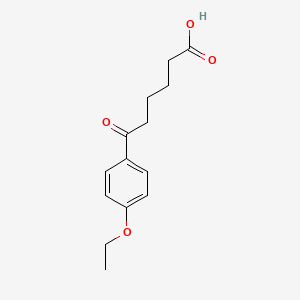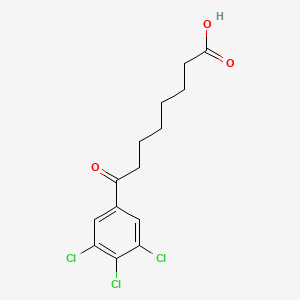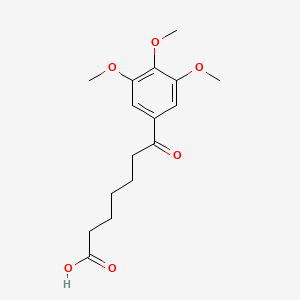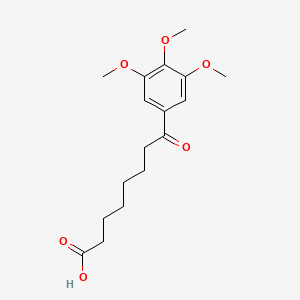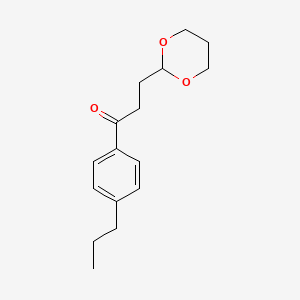
3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” is a synthetic organic compound that features a dioxane ring and a propylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” typically involves the formation of the dioxane ring followed by the introduction of the propylphenyl group. Common synthetic routes may include:
Formation of the Dioxane Ring: This can be achieved through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Propylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using propylbenzene and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the dioxane ring.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which “3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The dioxane ring and propylphenyl group may play key roles in its binding affinity and activity.
類似化合物との比較
Similar Compounds
3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one: Lacks the propyl group, which may affect its chemical and biological properties.
3-(1,3-Dioxan-2-yl)-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of a propyl group, potentially altering its reactivity and applications.
Uniqueness
“3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone” is unique due to the presence of both the dioxane ring and the propylphenyl group, which confer distinct chemical and physical properties. These features may enhance its utility in specific applications compared to similar compounds.
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-propylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-3-12-19-16/h5-8,16H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWOETXXVSOQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645975 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-30-7 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

